2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate
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Description
2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate (TFEC) is a chemical compound that has been studied for its potential applications in scientific research. TFEC is a member of the carbamate family and is composed of a trifluoroethyl group attached to a benzodiazepine moiety. The compound has been studied for its potential use in research applications due to its unique properties.
Scientific Research Applications
Antibacterial Activity
Compounds related to 2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate have been synthesized and evaluated for their antibacterial properties. A study demonstrated the synthesis of various derivatives, highlighting their potential use in addressing bacterial infections (Reddy & Prasad, 2021).
Synthesis of Substituted Pyridines
Research into substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones involved the use of similar chemical structures, exploring new synthetic routes for complex pyridine derivatives, potentially broadening the scope of chemical synthesis and applications in various fields (Bakke, Gautun, & Svensen, 2003).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
In the field of material science, derivatives of pyridine and 1,2,4-triazole, related to the structure , have been used in the development of high-performance PhOLEDs. This highlights the compound's relevance in advancing electronic and photonic technologies (Liu, Wang, & Yao, 2018).
Organic Light-Emitting Diodes (OLEDs)
Compounds with a structure similar to 2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate have been used in the development of blue thermally activated delayed fluorescence OLEDs. This underscores the compound's significance in the field of optoelectronic devices (Zhao et al., 2020).
Synthesis of N-Hetaryl Carbamates
Studies have shown the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates, indicating potential for environmentally friendly production methods in pharmaceutical and chemical industries (Kasatkina et al., 2021).
Anticancer Agents
Derivatives of pyridine, similar to the compound , have been synthesized and evaluated as potential anticancer agents. This research contributes to the development of new therapeutic agents in oncology (Hafez & El-Gazzar, 2020).
Herbicidal Activity
Aryl(4-substituted pyridin-3-yl)methyl carbamates, related to the compound, have been synthesized and evaluated for herbicidal activities. This suggests its potential application in agricultural chemistry (Nakayama et al., 2012).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[6-(benzimidazol-1-yl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)8-24-14(23)21-10-5-6-13(19-7-10)22-9-20-11-3-1-2-4-12(11)22/h1-7,9H,8H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPROFFUOCJUDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)NC(=O)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129144 |
Source
|
Record name | Carbamic acid, N-[6-(1H-benzimidazol-1-yl)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate | |
CAS RN |
1354953-51-7 |
Source
|
Record name | Carbamic acid, N-[6-(1H-benzimidazol-1-yl)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[6-(1H-benzimidazol-1-yl)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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